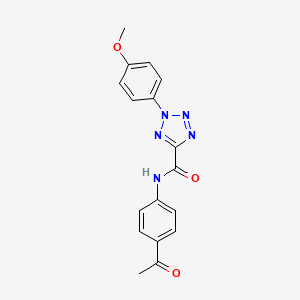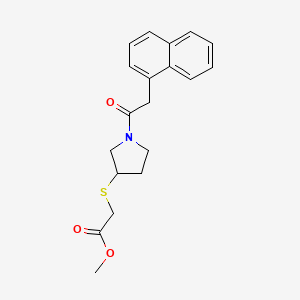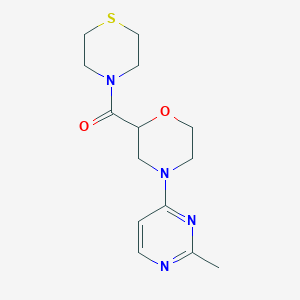
4-Amino-1H-pirazol-5-carboxamida
Descripción general
Descripción
4-Amino-1H-pyrazole-5-carboxamide is a compound with the molecular formula C4H6N4O . It is a potent hypolipidemic agent and a possible inhibitor of PDE 1 (phosphodiesterase 1) .
Synthesis Analysis
A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method . The methodology involved the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with the appropriate cyclic/acyclic ketones to afford the desired products in acceptable (51-94%) yields .Molecular Structure Analysis
The molecular structure of 4-Amino-1H-pyrazole-5-carboxamide can be represented by the canonical SMILES stringC1=NNC(=C1N)C(=O)N . The exact mass of the compound is 126.05416083 g/mol . Chemical Reactions Analysis
The reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with the appropriate cyclic/acyclic ketones affords the desired products . The chemical reaction can be represented by the SMILES stringO=C(N)C1=C(N)C=NN1 . Physical and Chemical Properties Analysis
4-Amino-1H-pyrazole-5-carboxamide has a molecular weight of 126.12 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 97.8 Ų .Aplicaciones Científicas De Investigación
Inhibidores Covalentes Pan-FGFR
Se diseñó y sintetizó una serie de derivados de 5-amino-1H-pirazol-4-carboxamida como nuevos inhibidores covalentes pan-FGFR . Estos inhibidores se dirigen tanto a las mutaciones de guardián como a las de tipo salvaje de FGFRs .
Desarrollo de Fármacos Anticancerígenos
El compuesto 10h, un derivado de 5-amino-1H-pirazol-4-carboxamida, demostró actividades nanomolares contra FGFR1, FGFR2, FGFR3 y la mutación de guardián FGFR2 V564F . También suprimió fuertemente la proliferación de células de cáncer de pulmón NCI-H520, células de cáncer gástrico SNU-16 y KATO III .
Superación de la Resistencia a los Fármacos
La aparición de resistencia a los fármacos, principalmente debido a las mutaciones de guardián en los FGFR, ha limitado la eficacia clínica de varios inhibidores de los FGFR . Los derivados de 5-amino-1H-pirazol-4-carboxamida pueden abordar esta necesidad médica no satisfecha .
Diseño de Fármacos Basado en la Estructura
La estructura de co-cristalización de rayos X reveló que el compuesto 10h se une irreversiblemente a FGFR1 . Este estudio proporciona un nuevo punto prometedor para el desarrollo de fármacos anticancerígenos mediados por FGFRs .
Orientación a la Activación Aberrante de FGFRs
La activación aberrante de los FGFR desempeña un papel crítico en varios cánceres . Los derivados de 5-amino-1H-pirazol-4-carboxamida pueden potencialmente inhibir esta activación aberrante .
Evaluación Biológica de Derivados
Se evaluaron los derivados de 5-amino-1H-pirazol-4-carboxamida por sus actividades biológicas . Esta evaluación es crucial en el desarrollo de fármacos efectivos .
Mecanismo De Acción
Target of Action
The primary targets of 4-Amino-1H-pyrazole-5-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .
Mode of Action
4-Amino-1H-pyrazole-5-carboxamide derivatives have been designed and synthesized as novel pan-FGFR covalent inhibitors. These inhibitors target both wild-type FGFRs and the gatekeeper mutants . The representative compound demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant . An X-ray co-crystal structure revealed that the compound irreversibly binds to FGFR1 .
Biochemical Pathways
The aberrant activation of FGFRs plays a critical role in various cancers. The activation of FGF/FGFRs signaling regulates the downstream mitogen-activated protein kinase (MAPK) and protein kinase (AKT) pathways, playing a fundamental role in many biological processes, including cell proliferation, metabolism, embryonic development, and adult tissue homeostasis .
Pharmacokinetics
The compound’s ability to irreversibly bind to fgfr1 suggests it may have good bioavailability .
Result of Action
The compound strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . This suggests that the compound has a significant molecular and cellular effect, particularly in the context of cancer treatment.
Safety and Hazards
Direcciones Futuras
The 5,5-disubstituted pyrazolo [4,3-d]pyrimidinone derivatives containing the fragment based on 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide were designed and explored as the potential inhibitors of chorismate mutase . Aminopyrazole-based compounds have been studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds .
Análisis Bioquímico
Biochemical Properties
4-Amino-1H-pyrazole-5-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as adenosine deaminase and fibroblast growth factor receptors (FGFRs). These interactions are typically characterized by the formation of covalent bonds, leading to the inhibition of enzyme activity. For instance, 4-Amino-1H-pyrazole-5-carboxamide derivatives have demonstrated potent inhibitory effects on FGFRs, which are critical in various signaling pathways involved in cell proliferation and differentiation .
Cellular Effects
The effects of 4-Amino-1H-pyrazole-5-carboxamide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. For example, studies have shown that 4-Amino-1H-pyrazole-5-carboxamide derivatives can suppress the growth of lung and gastric cancer cells by targeting FGFRs . Additionally, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 4-Amino-1H-pyrazole-5-carboxamide exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of enzymes such as FGFRs and adenosine deaminase. This binding leads to the inhibition of enzyme activity, resulting in downstream effects on cellular processes. The compound’s ability to form covalent bonds with its targets is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-1H-pyrazole-5-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that while 4-Amino-1H-pyrazole-5-carboxamide is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Amino-1H-pyrazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-Amino-1H-pyrazole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as adenosine deaminase, influencing the metabolism of adenosine and related nucleotides. This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and signaling pathways. Additionally, the compound’s role in inhibiting FGFRs impacts pathways related to cell growth and differentiation .
Transport and Distribution
Within cells and tissues, 4-Amino-1H-pyrazole-5-carboxamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-Amino-1H-pyrazole-5-carboxamide is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its sites of action. For example, its localization to the nucleus or mitochondria can influence gene expression and cellular metabolism .
Propiedades
IUPAC Name |
4-amino-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-7-8-3(2)4(6)9/h1H,5H2,(H2,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXDFTZWKFHULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67221-50-5 | |
| Record name | 4-amino-1H-pyrazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid](/img/structure/B2536798.png)
![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2536799.png)
![2-Benzyl-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2536800.png)







![N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2536817.png)

![2-[(Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2536819.png)
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536821.png)
